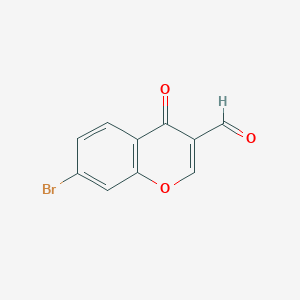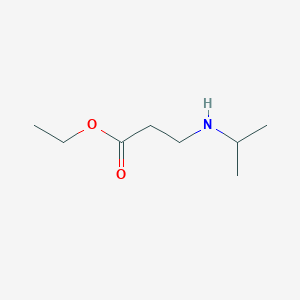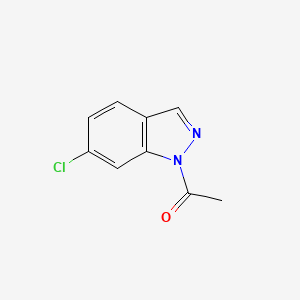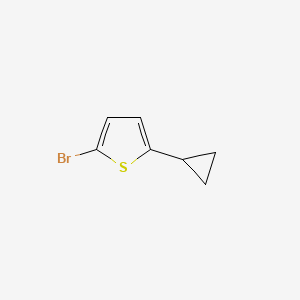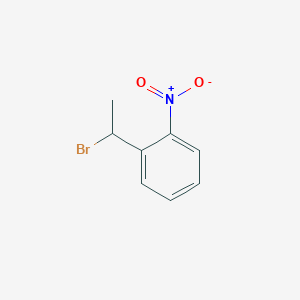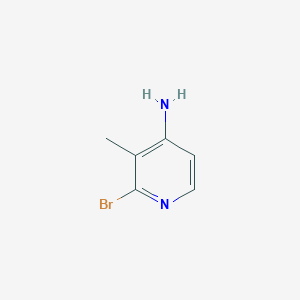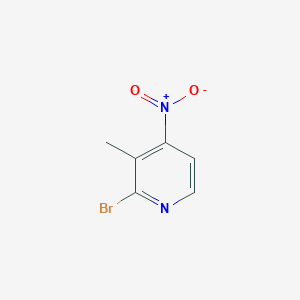
1-Bromochrysene
Overview
Description
1-Bromochrysene (1-BC) is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. 1-BC is a highly reactive and versatile compound that can be used as a starting material for the synthesis of various other molecules, as well as a tool for studying the mechanism of action of other compounds. It has been studied for its potential applications in medicine, biochemistry, and materials science.
Scientific Research Applications
1. Electronic and Structural Analysis
A study by Arivazhagan et al. (2013) explored the electronic and structural aspects of a similar compound, 1-bromo-2,3-dichlorobenzene. This research utilized experimental spectral bands and theoretical calculations to understand the properties of the compound, including its thermodynamic properties and its behavior in different solvents. The findings suggest potential applications in the field of nonlinear optical materials due to its high first hyperpolarizability value (Arivazhagan et al., 2013).
2. Synthesis of Natural Products
Ghasemi et al. (2004) utilized 1-bromo-2-iodoethylene, a structurally related compound, as a central building block in the synthesis of cis and trans bupleurynol. This synthesis was achieved through a single multireaction sequence using palladium catalysis, demonstrating the compound's utility in streamlining complex organic syntheses (Ghasemi et al., 2004).
3. Advanced Material Synthesis
The study by Heyer and Ziessel (2013) presented the synthesis of 3-Bromodibenzo[g,p]chrysene, which is structurally related to 1-Bromochrysene. This compound was used for constructing Bodipy dyes and linking diketopyrrolopyrrole fragments, indicating its potential in creating advanced materials for energy transfer processes (Heyer & Ziessel, 2013).
4. Charge Distribution Studies
Laali et al. (1997) investigated the protonation of chrysene and its derivatives, including 6-bromochrysene. Their findings provided insights into the charge distribution in chrysenium cations, which could have implications for understanding the metabolic activation of chrysenes in biological systems (Laali et al., 1997).
5. Synthesis of Functionalized Compounds
The research by Knockel and Normant (1984) on 3-bromo-2-trimethylsilyl-1-propene, a compound similar to this compound, explored its reactivity towards various electrophiles. This study provides a basis for the synthesis of functionally diverse vinylsilanes and furans, indicating the utility of brominated compounds in organic synthesis (Knockel & Normant, 1984).
Properties
IUPAC Name |
1-bromochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJECVXNAQIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506354 | |
| Record name | 1-Bromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76670-38-7 | |
| Record name | 1-Bromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


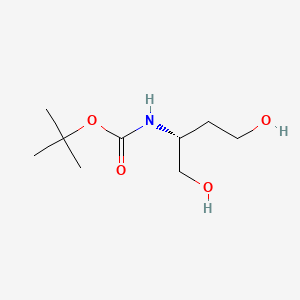



![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)
